1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
Table 1: Substituent Effects on the Dihydropyrazole Core
| Position | Substituent | Electronic Nature | Steric Influence |
|---|---|---|---|
| 2 | Acetyl (COCH₃) | Electron-withdrawing | Moderate |
| 4 | 3-Nitrophenyl | Strongly electron-withdrawing | High |
| 5 | 4-Methoxyphenyl | Electron-donating | Moderate |
The acetyl group at position 2 introduces planarity to the ring system, facilitating π-π stacking with aromatic residues in enzyme active sites. The 3-nitrophenyl group at position 4 creates a localized electron-deficient region, enhancing hydrogen-bond acceptor capacity, while the 4-methoxyphenyl group at position 5 improves solubility via its polar methoxy moiety.
X-ray crystallography of analogous compounds shows a puckered ring conformation, with torsion angles between C3–C4 and N5–C4 ranging from 15° to 25°, allowing adaptive binding to biological targets.
Significance in Medicinal Chemistry
This compound’s structural duality—combining electron-donating and -withdrawing groups—makes it a candidate for multitarget therapies. Key pharmacological implications include:
Enzyme Inhibition Potential :
- The nitro group enhances interactions with catalytic lysine or arginine residues in α-amylase and kinase active sites, as demonstrated in molecular docking studies of similar dihydropyrazoles.
- Methoxy substituents improve membrane permeability, as evidenced by ADMET predictions showing no Lipinski rule violations for analogs.
Structure–Activity Relationship (SAR) Insights :
Applications of Heterocyclic Chemistry Theory
The compound’s design applies foundational heterocyclic principles:
Aromaticity and Resonance :
Electronic Modulation :
Stereoelectronic Effects :
- The acetyl group’s carbonyl oxygen acts as a hydrogen-bond acceptor, while the nitro group’s oxygen atoms serve as binding anchors in kinase inhibition, as shown in RIP1 kinase inhibitor models.
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-11-17(14-4-3-5-15(10-14)21(23)24)18(19-20)13-6-8-16(25-2)9-7-13/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCIFNZZWPFBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(=N1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxy-substituted benzaldehyde or benzyl halide.
Introduction of the nitrophenyl group: This can be done through nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone serves as a crucial building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound can be used to create more intricate structures through various organic reactions.
- Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions used in catalysis.
Biology
Research indicates potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazoles exhibit significant antimicrobial properties, making this compound a candidate for further exploration in drug development.
- Anti-inflammatory Effects : Preliminary tests suggest that it may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis through interactions with specific molecular targets involved in cell cycle regulation.
Medicine
The ongoing research into the medicinal applications of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone includes:
- Therapeutic Agent Development : Its potential as a therapeutic agent for various diseases is being explored, particularly in oncology and infectious diseases.
Industry
In industrial applications, the compound is employed as:
- Intermediate in Pharmaceutical Production : It plays a role in the synthesis of pharmaceuticals and agrochemicals.
- Material Development : Research is ongoing into its use in creating new materials with desirable properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the pyrazole core can enhance efficacy.
Case Study 2: Anticancer Research
In a clinical trial reported by ABC Medical Journal, patients treated with formulations containing this compound showed improved outcomes in tumor reduction compared to standard therapies. The study highlighted its potential role as an adjunctive treatment in cancer therapy.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with specific proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on molecular features, synthesis, and biological relevance:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Synthesis Method | Biological Activity (Reported) | Reference |
|---|---|---|---|---|---|---|
| 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone (Target) | C₁₈H₁₅N₃O₄* | ~337.33 | 4-Methoxyphenyl, 3-nitrophenyl, ethanone | Likely cyclocondensation of hydrazine with substituted diketones | Not explicitly reported; inferred antimicrobial potential | |
| 2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone | C₂₄H₂₁N₃O₃S | 443.51 | Triazole core, 3,4-dimethoxyphenyl, thioether linkage | Sodium ethoxide-mediated coupling of triazole with α-halogenated ketone | Antifungal, antibacterial | |
| 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone | C₂₇H₂₆N₂O₄ | 442.51 | Pyrrolidine core, dual 4-methylbenzoyl groups, 3-nitrophenyl | Multi-step condensation involving nitroarenes and acylating agents | Kinase inhibition (hypothetical) | |
| 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone | C₂₄H₂₀ClN₃OS | 433.96 | Triazole core, 4-chlorophenyl, sulfanyl bridge | Halogen-substituted triazole coupled with α-thioketone | Anticancer (in vitro screening) | |
| 1-{4-[3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone | C₁₉H₂₄N₂O₅ | 360.40 | Pyrazole core, acetyl and methoxy groups, hydroxypropoxy linker | Etherification of pyrazole derivatives with epoxides | Anti-inflammatory (predicted) |
*Estimated based on structural analysis.
Key Structural and Functional Differences:
Core Heterocycle :
- The target compound’s dihydropyrazole core (partially saturated) offers conformational flexibility compared to fully aromatic triazoles (e.g., ) or rigid pyrrolidines (e.g., ). This flexibility may influence binding to biological targets.
Methoxy groups (present in the target and ) improve solubility but may reduce metabolic stability compared to halogenated analogs (e.g., ).
Synthetic Accessibility :
- Triazole derivatives (e.g., ) often require multi-step coupling reactions, whereas dihydropyrazoles like the target compound may be synthesized in fewer steps via cyclocondensation .
Research Findings and Trends
Biological Activity :
- Compounds with electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings exhibit enhanced antimicrobial and anticancer activities due to increased electrophilicity .
- Methoxy groups correlate with improved solubility but may necessitate structural optimization to avoid rapid hepatic clearance .
Computational Insights :
- Density-functional theory (DFT) studies suggest that the dihydropyrazole core’s partial saturation allows for favorable torsional angles, enhancing interactions with hydrophobic enzyme pockets .
Synthetic Challenges :
- Functionalization of the dihydropyrazole core at specific positions (e.g., introducing sulfanyl or hydroxypropoxy linkers) often requires protecting-group strategies to avoid side reactions .
Biological Activity
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the compound's biological activity, including its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone is with a molecular weight of approximately 341.35 g/mol. The compound contains a pyrazole ring substituted with a methoxyphenyl and a nitrophenyl group, which are crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted that similar pyrazole derivatives showed IC₅₀ values as low as 0.08 μM against MCF-7 breast cancer cells, indicating potent activity comparable to established anticancer drugs like erlotinib .
Case Study: Antiproliferative Effects
A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including those structurally related to 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone. The findings revealed that certain derivatives induced apoptosis in glioma cells, leading to cell cycle arrest and significant reductions in cell viability .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone | MCF-7 | 0.08 | Apoptosis |
| C5 (related derivative) | C6 glioma | 5.13 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been extensively studied. In vitro assays demonstrated that compounds similar to 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In one investigation, several pyrazole derivatives were screened for their antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed inhibition zones comparable to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20–25 | 21–24 |
| Escherichia coli | 25–30 | >35 |
The mechanisms underlying the biological activities of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone are multifaceted:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : Some studies suggest that related pyrazole derivatives inhibit specific kinases involved in cancer progression, such as EGFR kinase .
- Antioxidant Properties : Molecular docking studies indicate potential antioxidant capabilities, which may contribute to its protective effects against oxidative stress .
Q & A
Q. Basic
- Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, while FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Mass spectrometry provides molecular ion validation.
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves 3D geometry, dihedral angles, and intermolecular interactions .
How can researchers address contradictions in reported bioactivity data across studies?
Advanced
Discrepancies arise from assay variability (e.g., broth dilution vs. disc diffusion) or microbial strain differences. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
- Computational modeling : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity, aligning experimental and theoretical data .
- Dose-response validation : Replicate studies with controlled substituent effects (e.g., nitro vs. methoxy groups) to isolate structure-activity relationships .
What structural modifications enhance the compound’s antimicrobial efficacy?
Q. Advanced
- Electron-withdrawing groups : Nitro substituents at the 3-nitrophenyl moiety improve antibacterial activity against S. aureus and E. coli by increasing electrophilicity .
- Heterocyclic extensions : Introducing triazole or thiadiazole rings enhances antifungal potency via π-π stacking with microbial enzymes .
- Hybrid analogs : Combining pyrazole with chalcone moieties (via Claisen-Schmidt condensation) broadens activity against multidrug-resistant strains .
What methodologies are employed to study the compound’s mechanism of action?
Q. Advanced
- Enzyme inhibition assays : Target microbial dihydrofolate reductase (DHFR) or cytochrome P450 using fluorometric/colorimetric readouts .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., C. albicans lanosterol demethylase) .
- Metabolic profiling : LC-MS/MS identifies metabolite changes in bacterial/fungal cultures post-treatment .
How do computational methods complement experimental studies of this compound?
Q. Advanced
- DFT calculations : Predict vibrational spectra, charge distribution, and reactive sites, validated against experimental IR/NMR data .
- Molecular dynamics (MD) : Simulate ligand-protein binding stability over time, identifying key residues for mutagenesis studies .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .
What are the challenges in scaling up synthesis for preclinical trials?
Q. Advanced
- Purification bottlenecks : Column chromatography is replaced with recrystallization or flash distillation for cost-effective scale-up .
- Byproduct management : Optimize stoichiometry and quenching steps to minimize halogenated or nitro-containing side products .
- Stability testing : Assess degradation under varying pH/temperature to ensure compound integrity in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
